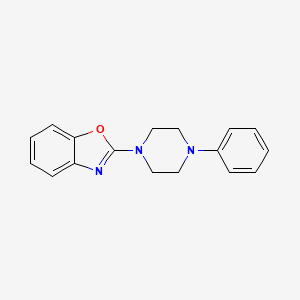

Benzoxazole, 2-(4-phenyl-1-piperazinyl)-

Description

Significance of Benzoxazole (B165842) Derivatives in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in drug discovery and development. wisdomlib.orgnih.gov The benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents. ijrrjournal.comwikipedia.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. mdpi.com Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in drug design. nih.gov These scaffolds, including the benzoxazole nucleus, provide a framework that can be readily modified to optimize a molecule's pharmacological properties. nih.gov The inclusion of heteroatoms like nitrogen and oxygen allows for specific interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. nih.govrsc.org This versatility enables medicinal chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective and safe drugs. nih.gov

The structural diversity of heterocyclic scaffolds is vast, with five- and six-membered rings containing nitrogen, oxygen, or sulfur being the most common in pharmaceuticals. nih.gov Many of these scaffolds are considered "privileged structures" because they can bind to multiple biological targets with high affinity. nih.gov The benzoxazole ring system, in particular, is an important pharmacophore found in a range of biologically active compounds. wisdomlib.orgijrrjournal.com

The benzoxazole core is associated with a wide array of pharmacological activities, making it a valuable starting point for drug discovery programs. nih.govijrrjournal.comindexcopernicus.com Research has demonstrated that benzoxazole derivatives exhibit significant potential in various therapeutic areas.

Some of the key pharmacological activities attributed to benzoxazole derivatives include:

Antimicrobial Activity: Benzoxazole derivatives have shown effectiveness against a range of bacteria and fungi. wisdomlib.orgresearchgate.net

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of benzoxazole-containing compounds against various human cancer cell lines. wisdomlib.orgresearchgate.netwisdomlib.org

Anti-inflammatory Activity: These compounds have demonstrated the ability to inhibit inflammatory pathways. wisdomlib.orgijrrjournal.comresearchgate.net

Antiviral Activity: Certain benzoxazole derivatives have been investigated for their potential to combat viral infections. wisdomlib.orgwisdomlib.org

Antitubercular Activity: The benzoxazole scaffold has been explored for the development of new drugs to treat tuberculosis. ijrrjournal.comresearchgate.net

Anticonvulsant Activity: Some derivatives have shown promise in controlling seizures. indexcopernicus.com

Analgesic Activity: The potential of benzoxazole compounds to alleviate pain has also been reported. ijrrjournal.com

This broad spectrum of activity underscores the versatility of the benzoxazole scaffold and its importance in the ongoing search for novel therapeutic agents. nih.govijrrjournal.com

Rationale for Research on Piperazine-Substituted Benzoxazoles

The strategic incorporation of a piperazine (B1678402) moiety into the benzoxazole scaffold is a deliberate design choice aimed at enhancing the pharmacological profile of the resulting compounds. This approach is grounded in the established roles of both the benzoxazole core and the piperazine ring in medicinal chemistry.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a widely utilized pharmacophore in drug development. nih.govmdpi.com Its prevalence in approved drugs is a testament to its favorable properties. The piperazine moiety can significantly influence a molecule's pharmacokinetic properties, such as solubility and bioavailability. mdpi.comresearchgate.net The two nitrogen atoms can be functionalized to introduce various substituents, allowing for the fine-tuning of the molecule's interaction with its biological target. nih.gov

The piperazine scaffold is found in drugs across a wide range of therapeutic areas, including:

Anticancer agents

Antipsychotics

Antihistamines

Antidepressants

Antiviral drugs

This widespread application highlights the utility of the piperazine ring in modulating the biological activity and drug-like properties of a molecule. nih.gov

Key design principles for these constructs include:

Improving Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can enhance aqueous solubility, which is often a challenge in drug development. mdpi.com

Modulating Target Binding: The piperazine ring can act as a linker to introduce additional functional groups that can interact with specific residues in the target protein, thereby enhancing binding affinity and selectivity.

Exploring Structure-Activity Relationships (SAR): By systematically modifying the substituents on both the benzoxazole and piperazine rings, medicinal chemists can establish clear SAR, which guides the design of more potent and selective compounds.

Hybrid Molecule Design: In some cases, the benzoxazole and piperazine moieties are combined to create hybrid molecules that can interact with multiple biological targets, a strategy that can be beneficial for treating complex diseases like cancer. nih.govresearchgate.net

The synthesis of compounds like Benzoxazole, 2-(4-phenyl-1-piperazinyl)- is often achieved through multi-step reaction sequences, which may involve the formation of the benzoxazole ring followed by the introduction of the piperazine group via nucleophilic substitution. nih.govevitachem.com The continued exploration of such targeted design principles is expected to yield novel benzoxazole-piperazine derivatives with improved therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

205501-65-1 |

|---|---|

Molecular Formula |

C17H17N3O |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2 |

InChI Key |

YFVQVZNTOQROMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthesis and Chemical Methodologies for Benzoxazole, 2 4 Phenyl 1 Piperazinyl and Its Analogs

Synthetic Approaches to Benzoxazole-Piperazine Derivatives

The construction of the benzoxazole-piperazine scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, yield, and environmental impact.

Multi-Step Synthesis Protocols

Multi-step synthesis is a conventional and widely employed approach for the preparation of 2-(4-phenyl-1-piperazinyl)benzoxazole and its derivatives. These protocols offer a high degree of control over the final product by isolating and purifying intermediates at each stage. A common strategy involves the initial formation of the benzoxazole (B165842) ring, followed by the introduction of the piperazine (B1678402) substituent.

One such pathway commences with the reaction of an o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to yield a benzoxazole-2-thiol intermediate. benthamdirect.com This thiol can then be displaced by N-phenylpiperazine in a suitable solvent such as toluene (B28343) to afford the final product. benthamdirect.com

Another versatile multi-step approach begins with the alkylation of a substituted 4-hydroxybenzaldehyde, followed by a condensation reaction with an appropriate 2-aminophenol (B121084) to form a Schiff base. The final step involves a cyclocondensation reaction to yield the 2-arylbenzoxazole derivative. This method allows for wide functional group diversity on both the benzoxazole and phenyl rings.

A general representation of a multi-step synthesis is outlined below:

Step 1: Formation of Benzoxazole Precursor

Reaction of 2-aminophenol with a suitable reagent (e.g., carbon disulfide, 2-chlorobenzoxazole).

Step 2: Introduction of the Piperazine Moiety

Nucleophilic substitution reaction of the benzoxazole precursor with 1-phenylpiperazine.

The reaction conditions for these steps can vary, but typically involve refluxing in an organic solvent for several hours.

| Step | Reactants | Reagents/Solvent | Typical Conditions |

| 1 | 2-Aminophenol, Carbon Disulfide | KOH, Ethanol (B145695) | Reflux |

| 2 | Benzoxazole-2-thiol, 1-Phenylpiperazine | Toluene | Reflux |

One-Pot Cyclization Methods

To enhance synthetic efficiency and reduce waste, one-pot cyclization methods have been developed. These procedures combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, solvents, and reagents. For the synthesis of benzoxazole-piperazine derivatives, a one-pot approach could involve the reaction of a 2-chlorobenzazole with piperazine and an arenesulfonyl chloride in an aqueous medium. nih.gov This three-component reaction proceeds at room temperature and often results in high yields of the desired product. nih.gov

Another one-pot strategy involves the condensation of o-aminophenols with aldehydes, which can be catalyzed by various reagents to directly form the benzoxazole ring. While this method is more common for 2-arylbenzoxazoles, modifications can be made to incorporate the piperazine moiety.

| Method | Reactants | Catalyst/Solvent | Key Advantages |

| Three-Component Reaction | 2-Chlorobenzazole, Piperazine, Arenesulfonyl chloride | Water | High efficiency, mild conditions, no catalyst required. nih.gov |

| Oxidative Cyclization | 2-Aminophenol, Aldehyde | Molecular Sieves | Environmentally friendly, avoids hazardous reagents. sci-hub.se |

Environmentally Friendly Synthesis Techniques

In recent years, there has been a significant shift towards "green" chemistry, emphasizing the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of benzoxazole-piperazine derivatives, several eco-friendly techniques have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. mdpi.com Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates. mdpi.com The use of water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. ckthakurcollege.net

Furthermore, the development of heterogeneous and reusable catalysts, such as Ag@Fe2O3 core-shell nanoparticles, allows for easy separation from the reaction mixture and minimizes waste. ckthakurcollege.net These catalysts can be used for several cycles without a significant loss of activity. ckthakurcollege.net

| Technique | Energy Source | Solvent | Key Features |

| Microwave-assisted | Microwaves | Ethanol or solvent-free | Rapid reaction times, improved yields. mdpi.com |

| Ultrasound-assisted | Ultrasound | Ethanol | Energy efficient, enhanced reaction rates. mdpi.com |

| Green Catalysis | Conventional heating or room temp | Water/Ethanol | Reusable catalyst, reduced waste. ckthakurcollege.net |

Catalyst-Assisted Reactions

Catalysts play a crucial role in many synthetic routes to benzoxazole-piperazine derivatives by lowering the activation energy and increasing the reaction rate. A wide range of catalysts, from simple bases to complex nanomaterials, have been employed.

In the multi-step synthesis involving carbon disulfide, potassium hydroxide acts as a basic catalyst. benthamdirect.com For the formation of Schiff bases as intermediates, ZnO nanoparticles have been shown to be effective. mdpi.com More advanced catalytic systems include imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), which has been used for the synthesis of benzoxazoles under solvent-free sonication. nih.govbohrium.com The magnetic nature of this catalyst allows for its easy recovery using an external magnet. nih.gov

| Catalyst | Reaction Type | Conditions |

| Potassium Hydroxide | Thiol formation | Reflux in ethanol benthamdirect.com |

| ZnO Nanoparticles | Schiff base formation | Microwave or ultrasound in ethanol mdpi.com |

| LAIL@MNP | Condensation/Cyclization | Solvent-free, ultrasound nih.govbohrium.com |

Strategic Selection of Precursors and Reagents for Benzoxazole Formation

The strategic selection of starting materials is fundamental to the successful synthesis of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- and its analogs. The benzoxazole core is typically derived from an o-aminophenol, which can be substituted with various functional groups to modulate the properties of the final compound.

The second component, which forms the 2-position of the benzoxazole ring, can be introduced from a variety of reagents. These include carboxylic acids, aldehydes, acyl chlorides, and orthoesters. ckthakurcollege.net The choice of this reagent dictates the initial synthetic steps. For instance, the condensation with an aldehyde leads to a Schiff base intermediate, which then undergoes oxidative cyclization.

For the introduction of the 2-(4-phenyl-1-piperazinyl) moiety, the most direct precursor is 1-phenylpiperazine. Alternatively, a precursor such as 2-chlorobenzoxazole (B146293) can be used, which readily undergoes nucleophilic substitution with 1-phenylpiperazine. sci-hub.se

| Benzoxazole Precursor | Reagent for 2-Position | Piperazine Source |

| o-Aminophenol | Carbon Disulfide | 1-Phenylpiperazine |

| o-Aminophenol | Benzaldehyde derivative | 1-Phenylpiperazine (in a subsequent step) |

| 2-Chlorobenzoxazole | N/A | 1-Phenylpiperazine |

Structural Characterization Techniques

Following synthesis, the unambiguous identification and structural confirmation of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- and its analogs are imperative. A combination of spectroscopic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the molecular structure.

1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Benzoxazole, 2-(4-phenyl-1-piperazinyl)-, characteristic signals would be expected for the aromatic protons on the benzoxazole and phenyl rings, as well as the methylene (B1212753) protons of the piperazine ring. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern. The piperazine protons typically appear as multiplets in the aliphatic region.

13C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the piperazine ring, as well as the quaternary carbons of the benzoxazole moiety, provide further confirmation of the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of Benzoxazole, 2-(4-phenyl-1-piperazinyl)-, characteristic absorption bands for C=N, C-O, and aromatic C-H bonds would be expected.

The combined data from these techniques provide conclusive evidence for the successful synthesis and structural integrity of the target compounds.

Advanced Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

Spectroscopic methods are fundamental in the elucidation of the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For analogs of 2-(4-phenyl-1-piperazinyl)-benzoxazole, characteristic chemical shifts are observed for the protons and carbons in the benzoxazole and phenylpiperazine moieties.

Interactive Data Table: Representative ¹H NMR Spectral Data for a Phenylpiperazine-Containing Analog

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic-H | 7.61-6.23 | m | - |

| CH₂ (Piperazine) | 3.76-3.02 | m | - |

| CH₂ (Alkyl Chain) | 1.72-1.52 | m | - |

| Note: This data is for 4,10-Diphenyl-2-[4-(4-phenylpiperazin-1-yl)butyl]-1H,2H,3H,5H-indeno[1,2-f]isoindole-1,3,5-trione, a related compound containing the phenylpiperazine moiety, as specific data for the target compound is not available in the cited literature. nih.gov |

In ¹³C NMR spectra of related benzoxazole derivatives, the carbon atoms of the benzoxazole ring system and the phenylpiperazine substituent would be expected to show characteristic resonances mdpi.comsapub.org.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzoxazole derivative would typically show characteristic absorption bands for C=N, C-O-C, and aromatic C-H stretching and bending vibrations. For 2-(4-phenyl-1-piperazinyl)-benzoxazole, additional bands corresponding to the piperazine N-C and aromatic C-H of the phenyl ring would be expected.

The FT-IR spectrum of related benzoxazole derivatives shows characteristic bands for aromatic C-H, C=C, and C=N stretching vibrations sapub.orgmanuscriptsystem.com. For instance, the IR spectrum of a similar heterocyclic system, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, displays characteristic bands for aromatic C-H stretching around 3040 cm⁻¹ and aliphatic C-H stretching at 2883 and 2831 cm⁻¹ mdpi.com.

Interactive Data Table: Typical IR Absorption Bands for Related Benzoxazole and Piperazine Structures

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=N Stretch (Benzoxazole) | 1650-1550 |

| C-O-C Stretch (Benzoxazole) | 1250-1050 |

| C-N Stretch (Piperazine) | 1200-1000 |

| Note: This table represents typical ranges for the indicated functional groups and is based on general spectroscopic principles and data from related compounds. mdpi.comsapub.orgmanuscriptsystem.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. The mass spectrum of 2-(4-phenyl-1-piperazinyl)-benzoxazole is expected to show a molecular ion peak corresponding to its molecular weight of 279.34 g/mol evitachem.com. The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting it to the benzoxazole moiety.

For example, the mass spectrum of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole shows a molecular ion peak at m/z 293.0 mdpi.com.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. This comparison helps to confirm the empirical formula and the purity of the synthesized compound.

For 2-(4-phenyl-1-piperazinyl)-benzoxazole, with a molecular formula of C₁₇H₁₇N₃O, the theoretical elemental composition would be calculated and compared against experimental findings evitachem.com. While specific elemental analysis data for the target compound is not provided in the searched literature, studies on analogous compounds routinely report such data to confirm their structures mdpi.combeilstein-journals.org.

Interactive Data Table: Theoretical Elemental Composition of Benzoxazole, 2-(4-phenyl-1-piperazinyl)-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 17 | 204.17 | 73.10 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 6.15 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 15.06 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.73 |

| Total | 279.37 | 100.00 |

Preclinical Pharmacological Activities of Benzoxazole, 2 4 Phenyl 1 Piperazinyl Analogs

Anticancer Potential

Derivatives of Benzoxazole (B165842), 2-(4-phenyl-1-piperazinyl)- have emerged as a promising class of compounds in oncology research. Their potential is being explored through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death, disruption of the cell cycle, and inhibition of tumor-supporting processes like angiogenesis.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines

The anticancer potential of benzoxazole-piperazine analogs is frequently first assessed by their ability to inhibit the proliferation of and kill human cancer cells in a laboratory setting. Numerous studies have demonstrated the potent cytotoxic effects of these compounds across a diverse panel of cancer cell lines.

For instance, a series of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles were synthesized and evaluated for their anticancer activity. connectjournals.com Compound 4g , featuring a 3,5-dichlorophenyl substituent, showed significant activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 19.89 µM and 22.71 µM, respectively. connectjournals.com Similarly, the 3-nitrophenyl derivative 4f was effective against MCF-7 cells (IC50: 20.18 µM), and the 3-chlorophenyl analog 4d also showed good activity against the same cell line (IC50: 23.12 µM). connectjournals.com

In another study, piperazinyl benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol (B52307) were screened against five human cancer cell lines. The results highlighted that compounds 30a , 30e , and 30j exhibited higher anticancer activity compared to other synthesized analogs in the series. researchgate.net Further research on benzoxazole clubbed 2-pyrrolidinones identified compounds 19 (a 4-NO2 derivative) and 20 (a 4-SO2NH2 derivative) as having good anticancer activity on the SNB-75 cell line of CNS cancer, showing 35.49% and 31.88% growth inhibition, respectively. nih.gov

The substitution pattern on both the benzoxazole and phenyl rings plays a critical role in determining the cytotoxic potency. Studies on 2-arylbenzoxazoles revealed that derivatives with a chlorine atom at position 5 of the benzoxazole ring or a methoxy (B1213986) group at position 3 of the phenyl ring, combined with an N,N-diethyl or morpholine (B109124) substituent at position 4, generally showed higher activity. mdpi.com These compounds displayed promising anticancer activity against a panel of eight human cancer cell lines, including non-small cell lung cancer (NCI-H460), with several derivatives showing enhanced activity compared to the reference drug, etoposide. mdpi.com Similarly, the design of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles also yielded compounds with potential anticancer activity against human A-549 lung carcinoma cells. nih.govelsevierpure.com

| Compound | Cancer Cell Line | Activity Measurement | Value | Source |

|---|---|---|---|---|

| Compound 4g (3,5-dichlorophenyl triazole derivative) | MCF-7 (Breast) | IC50 | 19.89 µM | connectjournals.com |

| Compound 4g (3,5-dichlorophenyl triazole derivative) | HeLa (Cervical) | IC50 | 22.71 µM | connectjournals.com |

| Compound 4f (3-nitrophenyl triazole derivative) | MCF-7 (Breast) | IC50 | 20.18 µM | connectjournals.com |

| Compound 4d (3-chlorophenyl triazole derivative) | MCF-7 (Breast) | IC50 | 23.12 µM | connectjournals.com |

| Compound 19 (4-NO2 derivative) | SNB-75 (CNS) | % Growth Inhibition | 35.49% | nih.gov |

| Compound 20 (4-SO2NH2 derivative) | SNB-75 (CNS) | % Growth Inhibition | 31.88% | nih.gov |

| Compound 8d | HepG2 (Hepatocellular) | IC50 | 2.43 µM | mdpi.com |

| Compound 8d | HCT116 (Colorectal) | IC50 | 2.79 µM | mdpi.com |

| Compound 8d | MCF-7 (Breast) | IC50 | 3.43 µM | mdpi.com |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial cellular process that eliminates damaged or cancerous cells. A key mechanism of action for many anticancer agents is the ability to induce apoptosis. Benzoxazole, 2-(4-phenyl-1-piperazinyl)- analogs have been shown to trigger this process in cancer cells through various molecular pathways.

One study identified novel triazole-linked 2-phenyl benzoxazole derivatives that induce apoptosis by increasing mitochondrial reactive oxygen species (ROS) levels. nih.gov The generation of ROS can damage cellular components and initiate cell death pathways. Other piperazine (B1678402) derivatives have also been shown to induce apoptosis through H2O2 production and subsequent activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov

The activation of caspases, a family of protease enzymes, is a central event in apoptosis. Research on benzoxazole-based amides and sulfonamides demonstrated that the most cytotoxic compound, 3f , induced a concentration-dependent activation of caspases in colorectal cancer models. nih.gov Another benzoxazole derivative, compound 8d , dramatically increased the death rate of HepG2 liver cancer cells from 2.70% (in control cells) to 70.23%. mdpi.com This was primarily due to apoptosis, with the late-stage apoptosis rate increasing from 0.60% to 65.22%. mdpi.com This apoptotic effect was associated with the elevation of caspase-3 and caspase-9 levels. mdpi.com

Furthermore, certain 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives were found to effectively induce DNA damage, evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks. frontiersin.org This DNA damage subsequently triggered apoptosis, confirmed by increased expression of caspase-7. frontiersin.org

Cell Cycle Arrest Profile Analysis

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle an important target for anticancer therapies. Analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- have been shown to interfere with this process, causing cell cycle arrest at various checkpoints, which prevents cancer cells from proliferating and can lead to apoptosis.

For example, a benzoxazole-based compound identified as 3f was found to induce cell-cycle arrest in colorectal cancer models. nih.gov In a separate study, a potent benzoxazole derivative, compound 8d , was shown to arrest HepG2 cells at the Pre-G1 phase of the cell cycle, which is indicative of apoptosis. mdpi.com

The specific phase of the cell cycle that is arrested can vary depending on the compound and the cancer cell type. For instance, studies on related benzimidazole (B57391) derivatives showed that compounds 10 and 13 could arrest the cell cycle at the S, G1, and G2 phases in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cells. mdpi.comnih.gov Similarly, a ciprofloxacin (B1669076) derivative containing a piperazine moiety caused cell cycle arrest at the G2/M phase in HCT116 (colorectal) and A549 (lung) cells. nih.gov This ability to halt cell cycle progression is a key component of the anticancer activity of these heterocyclic compounds.

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Certain benzoxazole derivatives have demonstrated potential as anti-angiogenic agents.

One study focused on developing modified benzoxazole-based compounds as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. mdpi.com VEGFR-2 is a key mediator of angiogenesis. The study found that compound 8d exerted exceptional VEGFR-2 inhibition activity with an IC50 value of 0.0554 µM, which was more potent than the standard drug sorafenib (B1663141) (0.0782 µM). mdpi.com Compounds 8a and 8e also showed VEGFR-2 inhibition exceeding that of sorafenib. mdpi.com

Antimicrobial Activities

In addition to their anticancer properties, benzoxazole-piperazine analogs have been investigated for their ability to combat microbial infections. The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria.

Antibacterial Spectrum and Efficacy

Synthetic benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity. mdpi.com A series of 2-(p-substituted phenyl)-5-(2-{4-[(p-chloro-fluorophenyl)/phenyl] piperazin-1-yl}acetamido)-benzoxazoles were found to possess a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 µg/ml against standard bacterial strains and drug-resistant isolates. nih.govznaturforsch.com

Structure-activity relationship studies have shown that substituents on the benzoxazole core are critical for antibacterial efficacy. mdpi.com In one study, a series of 2-arylbenzoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. mdpi.com Notably, benzoxazole derivative 47 , which has a 4-(piperidinethoxy)phenyl unit at the 2-position, showed pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 µg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 µg/mL). mdpi.com Another derivative, compound 29 , was significantly active against E. faecalis (MIC = 8 µg/mL). mdpi.com

Further studies on benzoxazole-piperazine-1,2,3-triazoles also revealed potent antibacterial activity. Compound 4g (with a 3,5-dichlorophenyl group) was highly active against Bacillus subtilis (MIC = 3.12 µg/mL), Staphylococcus aureus (MIC = 12.5 µg/mL), and Escherichia coli (MIC = 3.12 µg/mL). connectjournals.com Compound 4d (with a 3-chlorophenyl group) also showed good activity against S. aureus and E. coli. connectjournals.com The proposed mechanism for some of these derivatives includes the inhibition of bacterial enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Compound 47 | Pseudomonas aeruginosa | Negative | 0.25 | mdpi.com |

| Compound 47 | Enterococcus faecalis | Positive | 0.5 | mdpi.com |

| Compound 29 | Enterococcus faecalis | Positive | 8 | mdpi.com |

| Compound 4g | Bacillus subtilis | Positive | 3.12 | connectjournals.com |

| Compound 4g | Staphylococcus aureus | Positive | 12.5 | connectjournals.com |

| Compound 4g | Escherichia coli | Negative | 3.12 | connectjournals.com |

| Compound 4d | Staphylococcus aureus | Positive | 6.25 | connectjournals.com |

| Compound 4d | Escherichia coli | Negative | 12.5 | connectjournals.com |

Antifungal Spectrum and Efficacy

Benzoxazole derivatives have been identified as a promising class of compounds with a broad spectrum of antifungal activity. Research has demonstrated their effectiveness against various fungal strains, including clinically relevant species and phytopathogenic fungi.

A series of 2-(p-substituted phenyl)-5-(2-{4-[(p-chloro-fluorophenyl)/phenyl] piperazin-1-yl}acetamido)-benzoxazoles demonstrated a wide range of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 1024 μg/ml against standard fungal strains and drug-resistant isolates. nih.gov Although standard drugs were generally more potent, the activity of these benzoxazole derivatives was comparable against drug-resistant strains. nih.gov Other studies on benzoxazole and benzothiazole (B30560) derivatives have also highlighted their potential as antimicrobial agents. nih.gov One particular compound showed strong action against Candida krusei with a MIC of 15.6 µg/mL, moderate activity against C. albicans (62.5 µg/mL), and weaker activity against C. tropicalis (125.0 µg/mL). nih.govresearchgate.net

Investigations into 3-(2-benzoxazol-5-yl)alanine derivatives revealed more pronounced antifungal properties compared to their antibacterial effects. nih.gov Out of 41 compounds tested, 16 were active against Pichia pastoris. nih.gov The structure-activity relationship observed indicated that substitutions on the phenyl ring at the 2-position of the benzoxazole core significantly influence antifungal efficacy. nih.gov For instance, the presence of electron-donating groups like a methoxy group on the phenyl ring appeared to enhance activity against P. pastoris. nih.gov

Further research into other benzoxazole analogs has shown moderate to good antifungal activity against a panel of seven phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. nih.gov Certain 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones completely inhibited the mycelial growth of these fungi at a concentration of 200 mg L⁻¹. nih.gov

Table 1: Antifungal Activity of Selected Benzoxazole Analogs

| Compound Class | Fungal Strain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 2-(p-substituted phenyl)-5-(acetamido)-benzoxazoles | Standard and resistant fungal strains | 32-1024 μg/ml | nih.gov |

| Benzoxazole/Benzothiazole Derivative | Candida krusei | 15.6 µg/mL | nih.govresearchgate.net |

| Benzoxazole/Benzothiazole Derivative | Candida albicans | 62.5 µg/mL | nih.govresearchgate.net |

| Benzoxazole/Benzothiazole Derivative | Candida tropicalis | 125.0 µg/mL | nih.govresearchgate.net |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Various phytopathogenic fungi | Complete inhibition at 200 mg L⁻¹ | nih.gov |

Anti-mycobacterial Activity

The benzoxazole scaffold is a key feature in the development of new anti-mycobacterial agents, driven by the increasing prevalence of multidrug-resistant Mycobacterium tuberculosis (MTB). researchgate.netdntb.gov.ua Various analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- have been synthesized and evaluated for their potential to combat this pathogen.

One notable derivative, a D-phenylalanine-benzoxazole known as Q112, demonstrated potent antibacterial activity against M. tuberculosis in multiple growth media and within infected macrophages. nih.gov Its mechanism of action involves the disruption of the essential pantothenate/CoA biosynthetic pathway. nih.gov Further studies on nonhydrolyzable derivatives of this compound expanded the structure-activity relationship for antimycobacterial activity. nih.gov

Researchers have combined the benzoxazole ring with other heterocyclic structures, such as thiadiazole, to create compounds with good inhibitory activity against MTB H37Rv, showing MIC values of less than 6.25 mg/mL. researchgate.net The rationale behind synthesizing more lipophilic benzoxazoles is to facilitate their penetration through the mycobacterial cell wall. researchgate.net For example, 5,7-di-tert-butyl-2-styryl-benzoxazole exhibited a MIC of 3.13 mg/mL against the M. tuberculosis H37Rv strain. researchgate.net

Benzoxazinone (B8607429) derivatives have also been explored, with several compounds displaying high antimycobacterial activity against a panel of Mtb strains, including H37Ra, H37Rv, and some resistant strains. nih.gov Three isoniazid (B1672263) analogue derivatives showed a MIC range of 0.125-0.250 μg/mL against the H37Ra strain, which is lower than the reference drug. nih.gov Other 1,4-benzoxazinone-based compounds have also shown potent activity against several drug-resistant strains with MICs between 2 and 8 μg/mL. nih.gov

Table 2: Anti-mycobacterial Activity of Selected Benzoxazole Analogs

| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| D-phenylalanine-benzoxazole (Q112) | M. tuberculosis | Potent activity in vitro and in macrophages | nih.gov |

| Benzoxazole-Thiadiazole Hybrids | M. tuberculosis H37Rv | <6.25 mg/mL | researchgate.net |

| 5,7-di-tert-butyl-2-styryl-benzoxazole | M. tuberculosis H37Rv | 3.13 mg/mL | researchgate.net |

| Benzoxazinone (Isoniazid analogues) | M. tuberculosis H37Ra | 0.125-0.250 μg/mL | nih.gov |

| 1,4-Benzoxazinone Derivatives | Drug-resistant M. tuberculosis | 2-8 μg/mL | nih.gov |

Central Nervous System (CNS) Activities

Antipsychotic Properties

Analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- have been investigated as potential multi-target antipsychotic agents. The therapeutic strategy for these compounds often involves modulating dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net

A series of novel benzoxazole-piperidine (piperazine) derivatives were designed to combine high affinities for these key receptors. nih.gov One promising compound from this series, compound 29, exhibited high binding affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net Importantly, it showed low affinity for the 5-HT2C and histamine (B1213489) H1 receptors, which is a desirable trait for minimizing certain side effects. nih.gov

In preclinical behavioral models, this compound effectively reduced apomorphine-induced climbing and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head twitching. nih.gov These tests are indicative of potential antipsychotic activity. A significant finding was the absence of observable catalepsy, even at high doses, suggesting a lower risk of extrapyramidal side effects compared to some older antipsychotics. nih.gov

Table 3: Receptor Binding Profile of a Lead Benzoxazole-Piperazine Analog (Compound 29)

| Receptor | Binding Affinity |

|---|---|

| Dopamine D2 | High |

| Serotonin 5-HT1A | High |

| Serotonin 5-HT2A | High |

| Serotonin 5-HT2C | Low |

| Histamine H1 | Low |

Antidepressant Effects

The structural motif of an aryl group connected to a piperazine ring, as found in Benzoxazole, 2-(4-phenyl-1-piperazinyl)-, is common in compounds with antidepressant-like activity. Research into related structures has provided evidence for their potential in this therapeutic area.

In a study of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, several compounds were evaluated for their antidepressant-like effects using the tail-suspension test and the modified forced swimming test (MFST) in mice. nih.gov A number of the tested compounds significantly reduced the immobility time in both behavioral models, which is a predictive indicator of antidepressant activity. nih.govresearchgate.net

Specifically, these active compounds increased the swimming time in the MFST without altering the climbing duration. nih.gov This suggests a potential mechanism of action related to the serotonergic system rather than the noradrenergic system. The antidepressant-like effects were found to be specific, as none of the compounds altered the spontaneous locomotor activity of the animals. nih.gov These findings are consistent with previous studies that have reported antidepressant-like activities for aryl alkanol piperazine derivatives. nih.govresearchgate.net

Anxiolytic Potential

The anxiolytic potential of compounds structurally related to Benzoxazole, 2-(4-phenyl-1-piperazinyl)- has been explored through the synthesis and evaluation of benzimidazole-piperazine and pyrazol-piperazine hybrids. These studies suggest that the phenylpiperazine moiety is a key pharmacophore for interacting with CNS targets related to anxiety.

In one study, a series of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole derivatives were designed and synthesized. researchgate.net Their anxiolytic activity was assessed using the Elevated Plus Maze (EPM) test and the hole-board test in mice. researchgate.net Several of the synthesized compounds exhibited outstanding anxiolytic efficacy in these in vivo models, which correlated with good docking scores in computational simulations. researchgate.net

Another study investigated a pyrazol-piperazine derivative, LQFM032, and found it to have anxiolytic-like effects in both the EPM and the light-dark box tests. nih.gov The compound increased the number of entries and the time spent in the open arms of the EPM and increased transitions and time spent in the light area of the light-dark box. nih.gov The anxiolytic-like effects of this compound were found to be mediated through the benzodiazepine (B76468) and nicotinic pathways. nih.gov

Anticonvulsant Activity

The benzoxazole nucleus is a recognized scaffold in the design of novel anticonvulsant agents. researchgate.netmdpi.com Analogs incorporating the 2-(4-phenyl-1-piperazinyl) moiety have been part of broader research into new treatments for epilepsy, with evaluations typically conducted using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comnih.gov These models help identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ). mdpi.comnih.govslideshare.net

One study on a novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety found that most of the compounds showed anti-MES activity. nih.gov The most promising compound, 5f, had an ED₅₀ value of 22.0 mg/kg in the MES model, indicating potent activity. nih.gov Further investigation suggested that its anticonvulsant action is mediated by regulating GABA function in the brain, with possible binding to the benzodiazepine site of the GABAA receptor. nih.gov

Other research on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structural analogs, also revealed anticonvulsant properties. nih.gov The highest activity was observed for a compound that protected animals in the MES test at both early and later time points. nih.gov Similarly, a study of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones found that nearly all the synthesized molecules were effective in at least one seizure model, with several showing high activity in the MES, scPTZ, and the 6-Hz psychomotor seizure tests. nih.gov

Table 4: Anticonvulsant Activity of Selected Benzoxazole Analogs

| Compound Class | Seizure Model | Activity | Reference |

|---|---|---|---|

| Benzoxazole-1,2,4-triazolone derivative (5f) | MES | ED₅₀ = 22.0 mg/kg | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | MES | Protection at 100 mg/kg and 300 mg/kg | nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz | Active in one or more models | nih.gov |

| Benzoxazole-Triazolothiadiazoles | MES, scPTZ | Showed anticonvulsant action | researchgate.net |

Other Significant Biological Activities

Derivatives and analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- have been the subject of extensive preclinical research, revealing a range of significant biological activities beyond a single therapeutic target. These investigations have highlighted their potential in modulating key pathways involved in inflammation and cellular proliferation through various enzyme inhibition mechanisms.

Anti-inflammatory Activity

The benzoxazole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. mdpi.com Analogs of 2-(4-phenyl-1-piperazinyl)benzoxazole have been investigated for their ability to mitigate inflammatory responses. Research has shown that certain benzoxazole derivatives can significantly reduce inflammation in preclinical models. For instance, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives demonstrated the ability to provide up to 81.7% protection against carrageenan-induced paw edema, an acute model of inflammation. nih.gov The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory mediators and enzymes. mdpi.com For example, some benzoxazolone derivatives have shown potent anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). nih.gov Specifically, compounds have been identified that exhibit IC₅₀ values as low as 5.09 ± 0.88 μM against IL-6. nih.gov The development of benzoxazole derivatives continues to be a promising area for discovering novel anti-inflammatory drugs. mdpi.comnih.gov

Enzyme Inhibition Profiles

The therapeutic potential of benzoxazole analogs is largely attributed to their ability to inhibit specific enzymes that play crucial roles in various disease pathologies.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Benzoxazole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. mdpi.comnih.gov In one study, a modified benzoxazole-based compound, 8d , demonstrated exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 μM, which was more potent than the standard drug sorafenib (IC₅₀ = 0.0782 μM). mdpi.comnih.govdoaj.org Other analogs from the same series, 8a and 8e , also showed superior VEGFR-2 kinase inhibition compared to sorafenib, with IC₅₀ values of 0.0579 μM and 0.0741 μM, respectively. mdpi.comnih.gov Another study identified compound 12l as a promising VEGFR-2 inhibitor with an IC₅₀ of 97.38 nM. nih.govtandfonline.comresearchgate.net The inhibitory mechanism of these compounds often involves binding to the ATP-binding site of the kinase domain, similar to other type-II VEGFR-2 inhibitors. nih.gov

Table 1: VEGFR-2 Tyrosine Kinase Inhibition by Benzoxazole Analogs

| Compound | VEGFR-2 Inhibition IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 8d | 0.0554 | Sorafenib | 0.0782 |

| 8a | 0.0579 | Sorafenib | 0.0782 |

| 8e | 0.0741 | Sorafenib | 0.0782 |

| 12l | 0.09738 | Sorafenib | 0.04816 |

| 12i | 0.155 | Sorafenib | 0.04816 |

| 12d | 0.1946 | Sorafenib | 0.04816 |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. esisresearch.org They are validated targets for anticancer drugs. esisresearch.org Certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase II. esisresearch.orgtandfonline.com For example, 2-(p-nitrobenzyl)benzoxazole (6) was found to be the most potent DNA topoisomerase II inhibitor in its series, with an IC₅₀ value of 17.4 μM, showing greater potency than the reference drug etoposide. esisresearch.orgtandfonline.com Other analogs, such as 5-Chloro-2-(p-methylphenyl)benzoxazole (4) and 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) , also exhibited significant inhibitory activity with IC₅₀ values of 22.3 μM and 91.41 μM, respectively. esisresearch.orgnih.gov Structure-activity relationship studies suggest that the benzoxazole ring is crucial for this inhibitory activity. esisresearch.org

Table 2: DNA Topoisomerase II Inhibition by Benzoxazole Analogs

| Compound | DNA Topoisomerase II Inhibition IC₅₀ (µM) | Reference Compound |

|---|---|---|

| 2-(p-nitrobenzyl)benzoxazole (6) | 17.4 | Etoposide |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | 22.3 | Etoposide |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole (8) | 91.41 | Etoposide |

The P2Y14 receptor, a G protein-coupled receptor, is implicated in various inflammatory diseases, making it an attractive therapeutic target. nih.govnih.govbohrium.com Structural optimization of virtual screening hits led to the development of a novel 2-phenyl-benzoxazole acetamide (B32628) chemical scaffold for P2Y14R antagonists. nih.govresearchgate.net A standout from this class, compound 52 , demonstrated highly potent P2Y₁₄R antagonistic activity with an IC₅₀ of 2 nM. nih.gov This compound showed a stronger inhibitory effect on monosodium urate (MSU)-induced inflammation in vitro compared to a previously known antagonist, PPTN. nih.gov In vivo studies further confirmed its ability to inhibit the inflammatory response in a mouse model of gout, suggesting that 2-phenyl-benzoxazole acetamide derivatives could be a promising strategy for gout therapy. nih.govresearchgate.net

Cyclooxygenase (COX) enzymes are responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com While COX-1 is involved in normal cellular functions, COX-2 is primarily induced during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory drugs with potentially fewer gastrointestinal side effects. nih.govnano-ntp.com Several series of benzoxazole derivatives have been synthesized and evaluated for their ability to selectively inhibit the COX-2 enzyme. nano-ntp.comderpharmachemica.com For instance, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2. nih.gov In one study, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized, with compound VI 12 showing more than 465-fold selectivity towards COX-2 over COX-1. derpharmachemica.com Another study reported a benzoxazole analog, compound 62 , with an excellent COX-2 inhibition IC₅₀ of 0.04 μmol/L and a selectivity index of 25.5. nih.gov These findings highlight that the benzoxazole core can be effectively utilized to develop potent and selective COX-2 inhibitors. nano-ntp.comderpharmachemica.com

Table 3: COX-2 Inhibition by Benzoxazole Analogs

| Compound | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|

| 62 | 0.04 | 25.5 |

| VI 6 | N/A | 379 |

| VI 12 | N/A | >465 |

Epidermal Growth Factor Receptor (EGFR) Inhibition

Analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)- have been investigated for their potential as anticancer agents through the inhibition of Epidermal Growth Factor Receptor (EGFR), a protein often found at abnormally high levels in cancer cells. drugs.com A study focusing on novel benzoxazole-appended piperidine (B6355638) derivatives identified compounds with significant antiproliferative activity against breast cancer cell lines. nih.gov Specifically, compounds 4d and 7h from this series demonstrated potent EGFR inhibition with IC₅₀ values of 0.08 µM and 0.09 µM, respectively, which were more potent than the standard EGFR inhibitor, erlotinib (B232) (IC₅₀ = 0.11 µM). nih.gov Molecular docking studies supported these findings, indicating valuable binding affinities for these compounds to the EGFR enzyme. nih.gov

| Compound | EGFR Inhibition IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Compound 4d | 0.08 ± 0.002 | Erlotinib | 0.11 ± 0.003 |

| Compound 7h | 0.09 ± 0.002 | Erlotinib | 0.11 ± 0.003 |

Urease Inhibition

The inhibition of the urease enzyme is a key strategy for treating infections caused by certain pathogens. Various hybrid analogs incorporating benzoxazole and piperazine moieties have shown significant potential as urease inhibitors. A series of triazinoindole bearing benzimidazole/benzoxazole analogs were synthesized and evaluated, with all tested compounds exhibiting moderate to excellent inhibitory activity against the urease enzyme. nih.gov The IC₅₀ values for this series ranged from 0.20 µM to 36.20 µM, demonstrating a wide spectrum of potency when compared to the standard inhibitor thiourea (B124793). nih.gov

Similarly, piperazine-based benzimidazole derivatives have been identified as profound urease inhibitors. nih.gov In one study, nearly all synthesized compounds showed high activity, with IC₅₀ values ranging from 0.15 to 12.17 µM, significantly more potent than thiourea (IC₅₀ = 23.11 µM). nih.gov Another study on pyridylpiperazine hybrid derivatives also reported good inhibitory activities, with IC₅₀ values ranging from 2.0 µM to 14.12 µM, again surpassing the standard thiourea (IC₅₀ = 23.2 µM). frontiersin.org These findings underscore the potential of combining benzoxazole or bioisosteric benzimidazole cores with a piperazine scaffold to create potent urease inhibitors. nih.govfrontiersin.org

| Compound Series | IC₅₀ Range (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|

| Triazinoindole-benzoxazole/benzimidazole hybrids | 0.20 - 36.20 | Thiourea | Not specified in source |

| Piperazine-based benzimidazole derivatives | 0.15 - 12.17 | Thiourea | 23.11 ± 0.21 |

| Pyridylpiperazine derivatives | 2.0 - 14.12 | Thiourea | 23.2 ± 11.0 |

Serine Protease Inhibition

Benzoxazole analogs, particularly those with a benzoxazinone core, have been evaluated as inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes. One series of 2-amino-4H-3,1-benzoxazin-4-ones was synthesized and tested as inhibitors of the complement enzyme C1r, a serine protease implicated in the neuropathology of Alzheimer's disease. nih.gov Compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govnih.govoxazin-4-one showed improved potency compared to the reference compound FUT-175. nih.gov These compounds also exhibited increased selectivity for C1r over trypsin. nih.gov

Another study on substituted 4H-3,1-benzoxazin-4-ones found them to be competitive, alternate substrate inhibitors of human leukocyte elastase (HLE) and other serine proteases. nih.gov The mechanism of inhibition involves acylation and slow deacylation of the enzyme. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups at position 2 and alkyl substitution at position 5 enhanced inhibitory activity. nih.gov Furthermore, a series of 2-aryl-4H-3,1-benzoxazin-4-ones were found to have inhibitory activity against C1r serine protease, with some compounds being equipotent and more selective than FUT-175. bohrium.com

Receptor Ligand Binding Affinities

Serotonin Receptor Affinity (e.g., 5-HT₁ₐ, 5-HT₂ₐ)

Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. A series of 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were investigated, leading to the discovery of potent 5-HT₁ₐ, 5-HT₁, and 5-HT₁ₔ receptor antagonists. nih.gov These compounds demonstrated a range of profiles, some with additional affinity for the serotonin transporter (SerT), making them suitable for further in vivo characterization as potential antidepressants. nih.gov

The 5-HT₂ₐ receptor, a primary target for treating psychiatric diseases, is also a key target for arylpiperazine derivatives. mdpi.com Molecular docking studies have been used to investigate the binding modes of these ligands within the active site of the 5-HT₂ₐ receptor. These studies show that interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions are necessary for high-affinity binding of piperazine derivatives. mdpi.com

Dopamine Receptor Affinity (e.g., D₂)

Analogs containing the arylpiperazine moiety have shown significant affinity for dopamine receptors, particularly the D₂ subtype. A study of 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their ethoxy analogs revealed a high affinity for the D₂ dopamine receptor. nih.gov Docking analyses indicated key interactions, including a salt bridge between a piperazine nitrogen and Asp86 of the receptor. nih.gov The most active compound, 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione , demonstrated a maximal number of favorable interactions. nih.gov

Further research into N-phenylpiperazine analogs explored selectivity between D₂ and D₃ dopamine receptor subtypes. nih.gov A series of 4-thiophene-3-yl-benzamide N-phenylpiperazines and 4-thiazolyl-4-ylbenzamide N-piperazine analogs exhibited a range of binding affinities at the D₃ receptor (Kᵢ = 1.4–43 nM and 2.5–31 nM, respectively) and showed substantial selectivity for D₃ over the D₂ receptor (up to 1831-fold). nih.gov

Alpha-1 Adrenoceptor Antagonism

The alpha-1 adrenergic receptor antagonists, also known as alpha-blockers, inhibit smooth muscle contraction and are used in the management of hypertension and benign prostatic hypertrophy. nih.gov A series of 1,4-substituted piperazine derivatives, including 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, were synthesized and evaluated for their affinity toward α₁- and α₂-adrenoceptors. nih.gov The most active compounds displaced the specific radioligand [³H]prazosin from α₁-adrenoceptor binding sites in the low nanomolar range. nih.gov

Compound 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) showed the highest affinity for the α₁-adrenoceptor with a Kᵢ value of 2.1 nM and was 61-fold more selective for α₁ over α₂ receptors. nih.gov The most potent antagonist was 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4), with a pA₂ value of 8.807, indicating strong antagonistic properties confirmed in isolated rat aorta preparations. nih.gov

| Compound | α₁-Adrenoceptor Affinity Kᵢ (nM) | α₁-Antagonistic Potency pA₂ |

|---|---|---|

| Compound 1 | 13.1 | 7.868 |

| Compound 2 | 2.7 | 8.441 |

| Compound 3 | 3.2 | 8.646 |

| Compound 4 | 2.4 | 8.807 |

| Compound 5 | 2.1 | 8.512 |

Structure Activity Relationship Sar Studies of Benzoxazole, 2 4 Phenyl 1 Piperazinyl and Its Analogs

Influence of Substituents on Benzoxazole (B165842) Ring

The substitution pattern on the benzoxazole ring plays a critical role in determining the biological profile of this class of compounds. The position and nature of these substituents can significantly modulate the therapeutic efficacy and selectivity.

Positional Effects of Substitutions at Carbon 2

The C2 position of the benzoxazole ring is a key site for modification, and the nature of the substituent at this position profoundly influences the compound's biological activity. nih.gov Studies have shown that a variety of substituents, including heterocyclic and hydrocarbon groups, can be introduced at this position. nih.gov

For instance, the presence of azaaromatic groups at C2 has been associated with notable antimicrobial and anticancer activity. nih.gov The activity is also sensitive to the position of nitrogen atoms within these azaaromatic substituents. nih.gov Conversely, the introduction of bulky hydrocarbon substituents or those containing sulfur at the C2 position can lead to a decrease or complete loss of activity, possibly due to steric hindrance. nih.gov

Research has also explored the introduction of groups like p-fluorophenyl and thiophene (B33073) at the C2 position, which have been linked to increased cytotoxicity in various cancer cell lines. researchgate.net The versatility of the C2 position allows for the introduction of a wide array of functional groups, making it a focal point for the synthesis of diverse benzoxazole libraries. nih.gov

Table 1: Influence of C2 Substituents on Biological Activity

| Substituent at C2 | Observed Biological Activity | Reference |

|---|---|---|

| Azaaromatic groups | Antimicrobial and anticancer activity | nih.gov |

| Sulfur-containing groups | Inactive | nih.gov |

| Hydrocarbon groups | Inactive (possible steric hindrance) | nih.gov |

| p-Fluorophenyl | Increased cytotoxicity in cancer cells | researchgate.net |

Significance of Substitutions at Carbon 5 or 6

Substitutions at the C5 and C6 positions of the benzoxazole ring are crucial for modulating the biological activity of these compounds. nih.govnih.gov Research indicates that the presence of substituents at both C2 and C5 positions is often important for enhanced activity. nih.gov

Specifically, the introduction of electron-donating groups at the C5 position and electron-withdrawing groups at the C6 position has been shown to increase the yield of cyclization reactions in the synthesis of certain benzoxazole derivatives. marmara.edu.trresearchgate.net In terms of biological activity, electron-withdrawing groups such as chlorine or nitro at the C5 position can enhance antifungal activity against C. albicans. esisresearch.org

Furthermore, the introduction of substituted phenyl, pyridyl, and fused heterocyclic groups at the C6 position of a 4-azabenzoxazole core has resulted in compounds with good histamine (B1213489) H3 antagonist activity. nih.gov The strategic placement of substituents at these positions allows for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Table 2: Effect of Substitutions at C5 and C6 Positions

| Position | Substituent Type | Effect | Reference |

|---|---|---|---|

| C5 | Electron-donating groups | Increased cyclization yield | marmara.edu.trresearchgate.net |

| C6 | Electron-withdrawing groups | Increased cyclization yield | marmara.edu.trresearchgate.net |

| C5 | Electron-withdrawing (e.g., Cl, NO2) | Enhanced antifungal activity | esisresearch.org |

Impact of Halogenation on Biological Activity

The introduction of halogen atoms, particularly fluorine and chlorine, onto the benzoxazole scaffold has been a common strategy to enhance biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

For instance, the presence of a fluorine atom in benzoxazole derivatives has been associated with enhanced biological activities compared to their non-fluorinated counterparts. researchgate.net Specifically, 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles have shown potential anticancer activity. nih.gov The incorporation of a bromine atom at the C7 position of the benzoxazole ring in certain derivatives has been shown to increase antimicrobial activity. nih.gov

Moreover, structure-activity relationship studies have indicated that electron-withdrawing groups, including chlorine and bromine at specific positions on the substituted part of the molecule, can improve the anti-proliferative activity against colon cancer cells. researchgate.net

Role of the Piperazine (B1678402) Moiety in Modulating Activity

The piperazine moiety is a common and important structural feature in many biologically active compounds, including benzoxazole derivatives. researchgate.netdntb.gov.ua Its presence can significantly influence the pharmacological properties of the molecule.

Structural Modifications on the Piperazine Ring

Modifications to the piperazine ring, particularly the substituents on the nitrogen atoms, are critical for modulating biological activity. nih.gov The N-4 nitrogen of the piperazine ring can act as a basic amine, while the N-1 nitrogen allows for the introduction of various functional groups without creating a new stereocenter. nih.gov

For example, substituting the piperazine ring with different aryl groups can lead to compounds with varying cytotoxic activities. nih.gov In some instances, an unsubstituted piperazine ring has been found to be more favorable for certain biological activities. nih.gov The nature of the substituent on the piperazine ring can also play a significant role in the antitumor activity of the compounds. nih.gov

Furthermore, replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, has been shown to cause a noticeable decrease in activity in some cases, highlighting the importance of the piperazine scaffold itself. nih.gov

Table 3: Impact of Piperazine Ring Modifications

| Modification | Effect on Activity | Reference |

|---|---|---|

| Aryl substitution on piperazine | Varied cytotoxic activities | nih.gov |

| Unsubstituted piperazine | Favorable for some activities | nih.gov |

Effects of Linker Length and Chemical Nature

The length and composition of the linker are critical for the formation of productive interactions with biological targets. nih.gov For example, a three-carbon spacer has been utilized in the synthesis of 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol (B52307), with some of these compounds displaying significant cytotoxic activity. researchgate.net

Synergistic Effects of Conjugation with Other Heterocycles (e.g., Oxadiazole, Triazole)

The conjugation of the benzoxazole-phenylpiperazine core with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235), has emerged as a powerful strategy to enhance biological activity. These five-membered aromatic rings are known as bioisosteres for amide and ester groups and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Their incorporation can lead to compounds with improved potency, selectivity, and metabolic stability. researchgate.net

Research on related heterocyclic systems demonstrates the potential of this approach. For instance, the synthesis of hybrid molecules containing piperazine, 1,3,4-oxadiazole, and quinoline (B57606) moieties has yielded compounds with significant anticonvulsant properties. nih.gov The oxadiazole ring, in particular, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.netindexcopernicus.com Similarly, 1,2,4-triazole derivatives are extensively used in agriculture and medicine, indicating the broad utility of this heterocycle in modulating biological function. nih.govmdpi.com

The synergistic effect arises from several factors:

Expanded Interaction Profile: The additional heterocycle can form new hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the target protein, thereby increasing binding affinity.

Modified Physicochemical Properties: The introduction of rings like oxadiazole or triazole alters the molecule's lipophilicity, polarity, and hydrogen bonding capacity. This can improve cell permeability and bioavailability.

Conformational Rigidity: Linking the core structure to another ring system can restrict conformational flexibility, locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding.

Studies on compounds where a 1,3,4-oxadiazole ring is linked to a benzoxazole moiety have shown potential antimicrobial activity. nih.gov This suggests that a hybrid molecule combining the benzoxazole, 2-(4-phenyl-1-piperazinyl)- core with an oxadiazole or triazole ring could exhibit enhanced or novel biological activities by engaging with multiple binding sites or by possessing an optimized physicochemical profile.

Conformation-Activity Relationships

The three-dimensional arrangement, or conformation, of a molecule is critical for its interaction with a biological target. For flexible molecules like Benzoxazole, 2-(4-phenyl-1-piperazinyl)-, understanding the relationship between its conformation and activity is key to designing more potent analogs. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. However, it is presumed that only one or a small subset of these conformations is "active" for binding to a specific target protein.

Computational studies, such as molecular dynamics simulations, provide insight into the dynamic behavior of these molecules and their preferred conformations in a biological environment. mdpi.com For example, studies on estrogen-related receptor α (ERRα) inverse agonists have shown that different binding modes of ligands within the receptor's binding domain can lead to changes in the protein's helix structures, ultimately affecting the compound's biological activity. mdpi.com This highlights that the ligand's ability to adopt a specific conformation that induces a functional change in the target protein is crucial. The active conformation is often the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes steric clashes within the binding site.

Computational and In Silico Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict and explain the SAR of novel compounds, thereby accelerating the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By quantifying structural features as numerical descriptors, QSAR models can predict the activity of unsynthesized compounds and highlight which properties are most important for activity.

For analogs of Benzoxazole, 2-(4-phenyl-1-piperazinyl)-, a typical QSAR study would involve calculating a variety of descriptors:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

A study on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of substituents on the phenyl ring were critical for their in vivo effects. nih.gov QSAR models demonstrated a strong correlation between biological response and the binding affinities to specific receptors, providing a comprehensive understanding of the SAR. nih.gov Similarly, QSAR studies on other heterocyclic systems like benzimidazoles have been used to correlate molecular properties with activity against specific targets. nih.gov Such models can guide the selection of substituents on the phenyl ring or the benzoxazole core to optimize activity.

| Descriptor Type | Descriptor Name | Information Provided |

|---|---|---|

| Hydrophobic | LogP | Lipophilicity, affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital energies, relate to chemical reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability, indicating the size and dispersion forces of a substituent. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Molecular Docking Studies with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. connectjournals.comnih.gov It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders. For Benzoxazole, 2-(4-phenyl-1-piperazinyl)- analogs, docking studies can elucidate how modifications to the structure affect its binding mode and affinity.

Docking studies on similar N-arylpiperazine compounds have identified key interactions within the active sites of various enzymes and receptors. mdpi.com These interactions often include:

Hydrogen Bonds: Formed between heteroatoms (N, O) in the ligand and polar residues in the protein's active site (e.g., Asp, Ser, Tyr).

Hydrophobic Interactions: Involving the phenyl and benzoxazole rings of the ligand with nonpolar residues of the target (e.g., Leu, Val, Phe).

Pi-Pi Stacking: Aromatic-aromatic interactions between the ligand's rings and residues like Phenylalanine, Tyrosine, or Tryptophan.

For example, in a study of benzimidazole (B57391) derivatives, docking simulations were used to explore the binding mode with target proteins, revealing that the formation of hydrogen bonds was essential for inhibitory activity. nih.gov The results from docking are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol), allowing for the ranking of different analogs. nih.govnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analog A (4-F-phenyl) | Kinase X | -9.5 | Asp145, Leu83 | H-Bond, Hydrophobic |

| Analog B (4-Cl-phenyl) | Kinase X | -9.8 | Asp145, Leu83, Phe81 | H-Bond, Hydrophobic, Pi-Pi Stacking |

| Analog C (4-MeO-phenyl) | Kinase X | -8.7 | Ser90, Leu83 | H-Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose, understanding the role of water molecules, and calculating binding free energies more accurately. pensoft.netsamipubco.com

An MD simulation of a Benzoxazole, 2-(4-phenyl-1-piperazinyl)- analog complexed with its target protein would typically involve analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein and ligand. High fluctuations in certain residues of the binding pocket may indicate an important role in ligand entry or conformational changes upon binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. pensoft.netsamipubco.com

MD simulations have been successfully used to confirm the stability of complexes involving piperazine-oxadiazole-quinoline hybrids within the GABAa receptor, reinforcing the findings from docking studies. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations provide valuable insights into the intrinsic properties of a molecule that govern its reactivity and interactions. For Benzoxazole, 2-(4-phenyl-1-piperazinyl)- analogs, DFT can be used to calculate:

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, identifying electron-rich (negative potential, potential H-bond acceptors) and electron-poor (positive potential, potential H-bond donors) regions.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's chemical reactivity and stability. nih.gov

Optimized Geometry and Vibrational Frequencies: DFT can predict the most stable 3D structure of a molecule and its theoretical infrared spectrum, which can be compared with experimental data for structural validation. researchgate.net

DFT studies on benzimidazole and benzothiazole (B30560) derivatives have been used to analyze their electronic properties to better understand their potential as therapeutic agents. nih.gov These calculations can explain why certain substituents enhance activity by altering the electronic distribution across the molecule, making it more suitable for interaction with its biological target. rsc.org

Chemoinformatics-Based Activity Prediction

Chemoinformatics-based activity prediction for "Benzoxazole, 2-(4-phenyl-1-piperazinyl)-" and its direct analogs is not extensively documented in publicly available research. While the broader class of benzoxazole derivatives has been the subject of numerous in silico studies, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and other computational methods to predict biological activities, specific data for the 2-(4-phenyl-1-piperazinyl) substituted benzoxazole is scarce.

General chemoinformatic approaches applied to benzoxazole derivatives often involve the following:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a specific protein target. For various benzoxazole analogs, docking studies have been employed to elucidate interactions with enzymes and receptors, thereby predicting their potential as anti-inflammatory, anti-tubercular, or anticancer agents. For instance, studies on other benzoxazole derivatives have used molecular docking to understand their interaction with the COX-2 enzyme in the context of anti-inflammatory activity.